2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol
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Overview
Description
2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol is a synthetic organic compound belonging to the piperidine family Piperidines are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonia or an amine to form the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the chlorophenyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylated products.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active piperidines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: Similar structure but with a different substitution pattern.
2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: Similar core structure but with a pyran ring instead of a piperidine ring
Uniqueness
2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2,6-bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO/c1-12-18(14-4-8-16(21)9-5-14)23-19(13(2)20(12,3)24)15-6-10-17(22)11-7-15/h4-13,18-19,23-24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNTXTSZXBMDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1(C)O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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